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molecular formula C8H8NNaO4S B2492736 Sodium 3-acetamidobenzene-1-sulfonate CAS No. 1080-11-1

Sodium 3-acetamidobenzene-1-sulfonate

Cat. No. B2492736
M. Wt: 237.2
InChI Key: MIVGVNWQYNNYQF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04749523

Procedure details

Metanilic acid (3-aminobenzenesulfonic acid) in an amount of 37.5 parts, and 18.7 parts of sodium acetate are charged into the kneader and the procedure described and 32 parts of acetic anhydride are added to the reaction mixture. The powdery reaction mass is mixed for one hour and then dried at 85° C. in a stream of air to give a 95% yield of 3-acetylaminobenzenesulfonic acid sodium salt. Liquid chromatography and titration analysis indicated a purity of greater than 97% and the presence of about 0.5% metanilic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
37.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]([S:7]([OH:10])(=[O:9])=[O:8])[CH:4]=[C:3]([NH2:11])[CH:2]=1.[C:12]([O-])(=[O:14])[CH3:13].[Na+:16].C(OC(=O)C)(=O)C>>[Na+:16].[C:12]([NH:11][C:3]1[CH:4]=[C:5]([S:7]([O-:10])(=[O:8])=[O:9])[CH:6]=[CH:1][CH:2]=1)(=[O:14])[CH3:13] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC(=C1)S(=O)(=O)O)N
Name
37.5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The powdery reaction mass is mixed for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
dried at 85° C. in a stream of air

Outcomes

Product
Name
Type
product
Smiles
[Na+].C(C)(=O)NC=1C=C(C=CC1)S(=O)(=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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